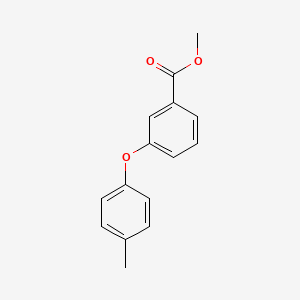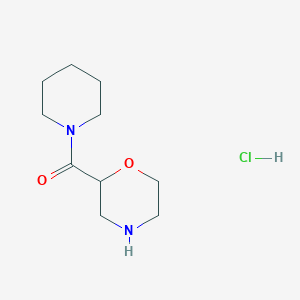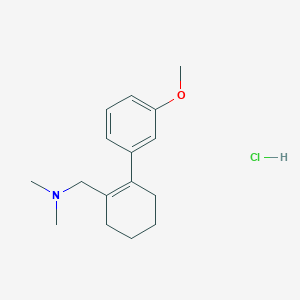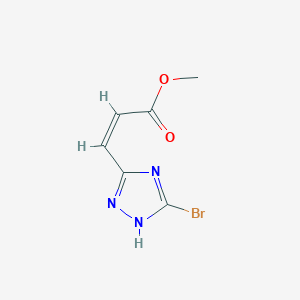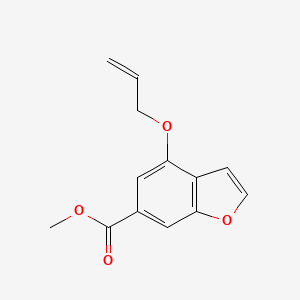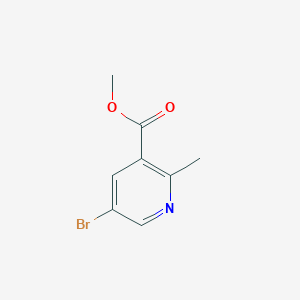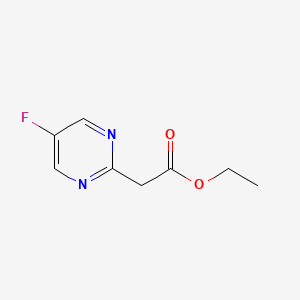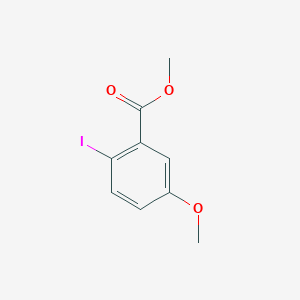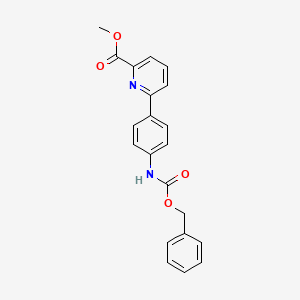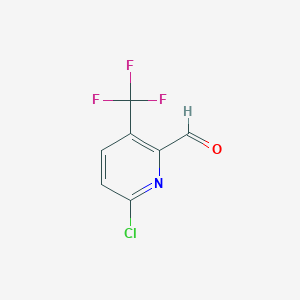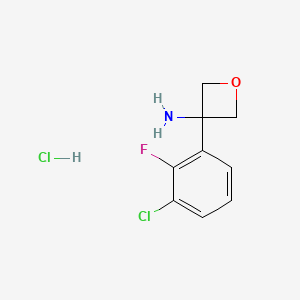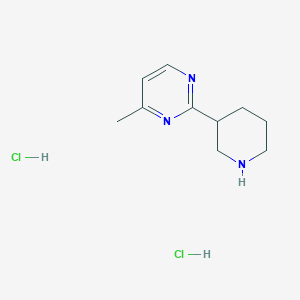
4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, which might be related to the synthesis of “4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride”, has been discussed in a paper . The paper mentions that the ring formation reaction between (S, S)-N, N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride” can be found in databases like PubChem . The compound has a molecular formula of C10H17Cl2N3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride” can be found in databases like PubChem . The compound has a molecular formula of C10H17Cl2N3 .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition Properties : Piperidine derivatives, including compounds structurally related to 4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride, have been studied for their properties in corrosion inhibition. These compounds exhibit adsorption behaviors on metal surfaces, which is useful in preventing corrosion, particularly on iron. Quantum chemical calculations and molecular dynamics simulations have been employed to investigate these properties (Kaya et al., 2016).
Anti-Angiogenic and DNA Cleavage Activities : Piperidine derivatives have demonstrated potential in inhibiting in vivo angiogenesis, as evaluated using the chick chorioallantoic membrane model. Additionally, these compounds have shown DNA cleavage abilities, suggesting their potential use in anticancer treatments due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Synthesis Methods : Research has been conducted on the synthesis of 2-amino-4-heteroarylpyrimidines, which include pendant piperidine functionality. Such studies focus on efficient and versatile methods for synthesis, potentially useful in the preparation of various pharmaceutical compounds (Humphries et al., 2009).
Antimicrobial Properties : Piperidine derivatives have been synthesized and evaluated for their antimicrobial activities against a range of clinically isolated microbial organisms. Such compounds have shown potent biological activities, indicating their potential use as antibacterial and antifungal agents (Thanusu et al., 2010).
Self-Assembly and H-Bonding : Piperidinium salts of pyrimidinones have been synthesized, with X-ray crystallography data confirming their ability for self-assembly and hydrogen bonding. This property is significant for developing materials with specific molecular architectures (Bararjanian et al., 2010).
Antimycobacterial Activity : Studies have shown that spiro-piperidin-4-ones, a class of compounds related to 4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride, possess significant in vitro and in vivo activity against various strains of Mycobacterium tuberculosis. This highlights their potential as antimycobacterial agents (Kumar et al., 2008).
Eigenschaften
IUPAC Name |
4-methyl-2-piperidin-3-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-8-4-6-12-10(13-8)9-3-2-5-11-7-9;;/h4,6,9,11H,2-3,5,7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAOIMDQOHMMQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-piperidin-3-ylpyrimidine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



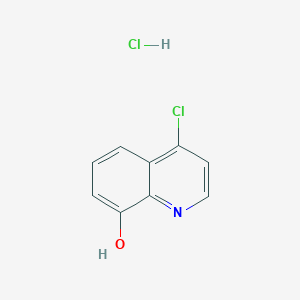
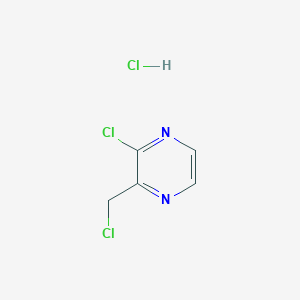
![[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride](/img/structure/B1427716.png)
